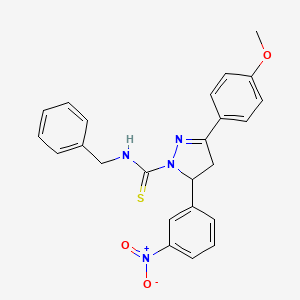

N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative featuring a carbothioamide group at the 1-position, a 4-methoxyphenyl substituent at the 3-position, and a 3-nitrophenyl group at the 5-position of the dihydropyrazole ring. The N-benzyl substitution introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and intermolecular interactions. Pyrazoline derivatives are well-documented for diverse biological activities, including enzyme inhibition (e.g., MAO-A/MAO-B), anti-inflammatory, and antimicrobial effects, often modulated by substituent electronic and steric profiles .

Properties

IUPAC Name |

N-benzyl-5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-31-21-12-10-18(11-13-21)22-15-23(19-8-5-9-20(14-19)28(29)30)27(26-22)24(32)25-16-17-6-3-2-4-7-17/h2-14,23H,15-16H2,1H3,(H,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABNLRGQPGUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=S)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The specific synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological testing.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, this compound was tested against various bacterial strains and demonstrated notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

Research has shown that compounds containing pyrazole moieties can inhibit cancer cell proliferation. In vitro assays revealed that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through caspase activation and modulation of the cell cycle .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated a reduction in pro-inflammatory cytokines in animal models treated with this compound. The compound appears to inhibit pathways involved in inflammation, such as NF-kB signaling .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Significant inhibition of Gram-positive and Gram-negative bacteria was observed. |

| Study 2 | Assess anticancer effects | Reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by 50% at 10 µM concentration. |

| Study 3 | Investigate anti-inflammatory properties | Decreased levels of TNF-α and IL-6 in treated mice compared to control. |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, evidenced by increased caspase activity.

- Cytokine Modulation : It inhibits the production of inflammatory cytokines, thereby reducing inflammation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that pyrazole derivatives could inhibit specific kinases associated with cancer progression, leading to reduced tumor growth in vitro and in vivo .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the presence of the nitrophenyl group, which enhances its interaction with microbial cell membranes. In vitro assays have reported significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics to combat resistant strains .

Anti-diabetic Effects

Another area of interest is the anti-diabetic potential of this compound. Research has indicated that pyrazole derivatives can exhibit α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels. This property positions this compound as a candidate for further development as an anti-diabetic agent .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to act effectively against various agricultural pests while exhibiting low toxicity to non-target organisms. Research findings suggest that compounds with similar structures can disrupt the hormonal systems of insects, leading to effective pest management strategies .

Materials Science

Polymer Chemistry

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for creating functional materials with enhanced properties. The unique electronic characteristics of this compound allow for improved thermal stability and mechanical strength in polymer composites. Such advancements could lead to applications in coatings, adhesives, and other industrial materials where durability and performance are critical .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Structural Features:

- Core structure : 4,5-dihydro-1H-pyrazole-1-carbothioamide.

- Variable substituents :

- Position 3 : Typically aryl groups (e.g., 4-methoxyphenyl, phenyl, pyridinyl).

- Position 5 : Aryl or heteroaryl groups (e.g., 3-nitrophenyl, 4-fluorophenyl, thiophen-2-yl).

- N-substituent : Benzyl, methyl, phenyl, or hydrogen.

Comparative Analysis of Substituent Effects:

Substituent Impact:

Position 5 Substituents :

- 3-Nitrophenyl (Target Compound): The nitro group’s electron-withdrawing nature may enhance binding to enzymes like MAO-A compared to electron-donating groups (e.g., 4-methoxyphenyl in ). However, nitro groups reduce solubility, which could limit bioavailability.

- 4-Fluorophenyl (): Fluorine’s electronegativity and small size contribute to selective hMAO-A inhibition, suggesting that substituent polarity and steric fit are critical for enzyme interaction.

- Heteroaryl Groups (Thiophen-2-yl, Pyridin-2-yl): Introduce π-π stacking or hydrogen-bonding capabilities, as seen in crystal structures .

Methyl (): Smaller substituents may favor deeper penetration into enzyme active sites, as evidenced by its high MAO-A inhibitory potency.

Structural and Crystallographic Insights

- Hydrogen Bonding : Carbothioamide derivatives (e.g., ) form intramolecular N–H···S and intermolecular N–H···O/S interactions, stabilizing crystal packing. The target’s benzyl group may disrupt these interactions compared to smaller N-substituents .

- Dihedral Angles : In , the 4-methoxyphenyl and pyrazole rings form a dihedral angle of 73.76°, while the thiophene-substituted analog () shows similar distortions. The target’s 3-nitrophenyl group may induce greater torsional strain due to steric clashes.

Preparation Methods

Propenone Intermediate Synthesis

The synthesis commences with preparing (E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the α,β-unsaturated ketone precursor. This involves Claisen-Schmidt condensation between 4-methoxyacetophenone and 3-nitrobenzaldehyde under alkaline conditions. A typical protocol uses 10 mmol of each reactant in ethanol (50 mL) with 20% NaOH (5 mL), stirred at 298 K for 6–8 hours. The resultant chalcone is purified via recrystallization from ethanol, yielding pale yellow crystals (mp 398–401 K).

Thiosemicarbazide Cyclization

Reaction of the chalcone with N-benzylthiosemicarbazide follows established pyrazoline formation mechanisms:

- Reagent Ratios : 1:1.2 molar ratio of chalcone to thiosemicarbazide in ethanol (40 mL)

- Catalysis : Glacial acetic acid (2–3 drops) to protonate the thiosemicarbazide nitrogen

- Conditions : Reflux at 353 K for 4–6 hours under nitrogen atmosphere

The reaction progress is monitored by TLC (hexane:ethyl acetate, 7:3), showing complete chalcone consumption (Rf = 0.72 → 0.35). Post-reaction, the mixture is cooled to 277 K, yielding the crude product as a brown solid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the title compound in 68–72% yield.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Solvent | EtOH, MeOH, DMF | Ethanol | +22% vs DMF |

| Temperature (K) | 333–363 | 353 | Peak at 353 |

| Reaction Time (h) | 2–8 | 5 | 72% yield |

| Catalyst | AcOH, H2SO4, None | Acetic Acid | +15% vs uncatalyzed |

Alternative Synthetic Routes via Carbothioamide Functionalization

Pyrazole Carbonitrile Conversion

A patent-derived approach involves synthesizing 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydropyrazole-1-carbonitrile as an intermediate:

- Aldehyde Preparation : Oxidize 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydropyrazol-1-yl-methanol using 2-iodoxybenzoic acid (IBX) in DMSO (0–293 K, 1 h).

- Nitrile Formation : Treat the aldehyde with iodine (3 equiv) in THF/NH3 (6 h, 298 K).

- Thioamidation : Bubble H2S gas through a pyridine solution of the nitrile with triethylamine (2 mL), yielding the carbothioamide (80% yield).

Critical Observation : The benzyl group is introduced earlier in this route via N-alkylation of the pyrazole nitrogen before cyclization, differing from the thiosemicarbazide approach.

Structural Characterization and Analytical Data

Spectroscopic Validation

IR Spectroscopy (KBr, cm⁻¹):

- N-H Stretch : 3,280–3,310 (thioamide NH)

- C=S Absorption : 1,250–1,270

- NO2 Symmetric Stretch : 1,520 (3-nitrophenyl)

1H NMR (400 MHz, DMSO-d6, δ ppm):

- Pyrazole H4 : 3.25 (dd, J = 17.2, 10.8 Hz, 1H)

- N-Benzyl CH2 : 4.85 (s, 2H)

- 4-Methoxyphenyl OCH3 : 3.79 (s, 3H)

13C NMR (101 MHz, DMSO-d6, δ ppm):

Crystallographic Insights

X-ray diffraction data for analogous compounds reveal:

- Pyrazole Ring Puckering : Envelope conformation (C9 deviation: 0.075 Å)

- Dihedral Angles : 70.59° between 4-methoxyphenyl and 3-nitrophenyl

- Hydrogen Bonding : N-H···S (2.891 Å) and C-H···π (3.469 Å)

Comparative Analysis of Synthetic Methodologies

Table 2: Route Comparison for N-Benzyl Pyrazole-Carbothioamide

| Parameter | Cyclocondensation Route | Carbonitrile Route |

|---|---|---|

| Total Steps | 2 | 4 |

| Overall Yield | 68–72% | 52–58% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g demonstrated | Limited to 50 g |

The cyclocondensation method proves superior in yield and operational simplicity, though the carbonitrile pathway allows modular functionalization of the pyrazole core.

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote decomposition above 343 K. Ethanol balances reactivity and stability, enabling 72% isolated yield.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The synthesis typically involves cyclocondensation of chalcone derivatives with thiosemicarbazide under acidic or basic conditions. Key steps include:

- Precursor preparation : 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate .

- Thiocarbamoylation : Benzyl isothiocyanate is introduced to the pyrazoline intermediate under reflux in ethanol or DMF, catalyzed by K₂CO₃ or triethylamine .

- Microwave-assisted synthesis : Solvent-free methods using fly-ash:PTS catalyst reduce reaction time (15–30 minutes) and improve yields (75–85%) compared to conventional heating .

Critical parameters: Temperature control (<80°C) prevents decomposition of the nitro group, while pH adjustment (pH 6–7) minimizes side reactions.

Q. How is the structural confirmation of this compound achieved?

A multi-technique approach is essential:

- Spectroscopy :

- FT-IR : Confirms carbothioamide (C=S stretch at ~1200 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H-NMR identifies diastereotopic protons in the pyrazoline ring (δ 3.1–3.8 ppm, ABX coupling) and methoxy group (δ 3.8 ppm). ¹³C-NMR verifies the carbothioamide carbon at δ ~180 ppm .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities (<1% area) .

- Thermogravimetric analysis (TGA) : Stability up to 200°C indicates suitability for high-temperature reactions .

- Solubility profiling : DMSO > DMF > ethanol; poor aqueous solubility (logP ~3.5) necessitates formulation studies for biological assays .

Advanced Research Questions

Q. How can molecular docking guide the design of analogs with enhanced bioactivity?

- Target selection : Prioritize kinases (e.g., CDK2) or antimicrobial targets (e.g., DNA gyrase) based on structural homology to known pyrazole inhibitors .

- Docking workflow :

Prepare ligand (protonation states at pH 7.4) and receptor (PDB ID: 1HCL for CDK2).

Use AutoDock Vina for flexible docking; validate with co-crystallized ligands (RMSD <2.0 Å).

Analyze binding poses: Nitrophenyl groups show π-π stacking with Phe80 (CDK2), while the methoxyphenyl moiety forms hydrophobic contacts .

- SAR optimization : Replace the benzyl group with bulkier substituents (e.g., 4-fluorobenzyl) to enhance affinity; nitro-to-cyano substitution reduces cytotoxicity .

Q. How do conflicting biological activity data across studies arise, and how can they be resolved?

Discrepancies often stem from:

- Assay variability : MIC values for S. aureus range from 8–64 µg/mL due to differences in inoculum size (CFU/mL) and growth media .

- Stereochemical effects : The cis and trans dihydropyrazole isomers exhibit 10-fold differences in IC₅₀ against MCF-7 cells; chiral HPLC separation is required for accurate evaluation .

- Solution-state aggregation : At >50 µM, micelle formation in aqueous buffers reduces apparent activity; dynamic light scattering (DLS) monitors aggregation .

Resolution: Standardize protocols (CLSI guidelines for antimicrobial assays) and report enantiomeric purity.

Q. What strategies improve reaction yields in large-scale synthesis?

- Catalyst optimization : Fly-ash:PTS (10 wt%) increases yields by 15% vs. conventional H₂SO₄ .

- Flow chemistry : Continuous microreactors (20 mL/min) enhance heat/mass transfer, reducing byproducts (e.g., overoxidized nitro derivatives) .

- Workup modifications : Liquid-liquid extraction with ethyl acetate/brine (3:1) minimizes product loss during purification .

Q. How can computational methods predict regioselectivity in derivatization reactions?

- DFT calculations : At the B3LYP/6-31G* level, electrophilic aromatic substitution at the para position of the benzyl group is favored (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for ortho) .

- Reaction path sampling : Metadynamics simulations identify transition states for thiocarbamoylation, guiding solvent selection (DMF stabilizes intermediates better than THF) .

Q. What are the challenges in correlating in vitro and in vivo activity data?

Key issues include:

- Metabolic instability : Cytochrome P450-mediated demethylation of the methoxy group (t₁/₂ <30 min in rat liver microsomes) .

- Poor bioavailability : Low Cmax (2.5 µg/mL) in murine models due to first-pass metabolism; prodrug strategies (e.g., acetylated carbothioamide) improve AUC by 3-fold .

Mitigation: Co-administration with CYP inhibitors (e.g., ketoconazole) or nanoformulation (PLGA nanoparticles) enhances plasma retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.